molecular formula C9H19NO2 B13343062 1-(2-Ethoxyethyl)piperidin-4-ol

1-(2-Ethoxyethyl)piperidin-4-ol

Cat. No.: B13343062
M. Wt: 173.25 g/mol
InChI Key: WKBABWQTVFVQQK-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the ethoxyethyl group and the hydroxyl group on the piperidine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)piperidin-4-ol typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target glycols. The reaction involves the use of potassium hydroxide (KOH) as a base, and the reaction temperature and medium are carefully controlled to maximize the yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form saturated products.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of monoethyl ethers.

Scientific Research Applications

1-(2-Ethoxyethyl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)piperidin-4-ol is not well-documented. piperidine derivatives are known to interact with various molecular targets and pathways, including neurotransmitter receptors and enzymes. The presence of the ethoxyethyl and hydroxyl groups may influence the compound’s binding affinity and activity at these targets .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride: A related compound with similar structural features.

    N-(2-ethoxyethyl)piperidine derivatives:

Uniqueness

1-(2-Ethoxyethyl)piperidin-4-ol is unique due to the presence of both the ethoxyethyl and hydroxyl groups on the piperidine ring. This combination of functional groups provides distinct chemical and biological properties that differentiate it from other piperidine derivatives.

Biological Activity

1-(2-Ethoxyethyl)piperidin-4-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an ethoxyethyl group attached to the piperidine ring, which influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NOC_{11}H_{17}NO. The compound features a piperidine ring, which is known for its versatility in biological applications. The ethoxyethyl substituent contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes.

This compound exhibits multiple mechanisms of action depending on the biological target:

  • CCR5 Antagonism : Similar to other piperidine derivatives, it may act as an antagonist to the CCR5 receptor, which is crucial in the entry of HIV into host cells. This mechanism suggests potential applications in antiviral therapies.
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which can mitigate oxidative stress in various cellular environments .

Antiviral Activity

Research has indicated that compounds related to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against viruses such as cytomegalovirus and SARS-CoV-2 . The specific mechanisms by which these compounds exert their antiviral effects are still under investigation but may involve interference with viral replication processes.

Anticancer Potential

Piperidine derivatives, including this compound, have been studied for their anticancer activities. They have demonstrated potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Notably, studies have highlighted the ability of these compounds to affect cell cycle regulation and apoptosis pathways .

Neuroprotective Effects

In neuropharmacological studies, this compound has been evaluated for anticonvulsant and analgesic properties. It has shown promise in models of maximal electroshock seizures and pain relief, indicating potential utility in treating neurological disorders .

Case Studies and Research Findings

StudyFindings
Abdelshaheed et al. (2021)Demonstrated antiviral activity against cytomegalovirus using piperidine derivatives .
Tadesse et al. (2018)Explored anticancer mechanisms involving cell cycle arrest through modulation of CDK complexes .
Jeong et al. (2020)Reported on the apoptosis-inducing effects of piperidine derivatives in glioma cells .
Nyandoro et al. (2017)Highlighted the diverse biological activities of carbohydrate derivatives of piperidin-4-one, suggesting further research into their mechanisms .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-(2-ethoxyethyl)piperidin-4-ol

InChI

InChI=1S/C9H19NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3

InChI Key

WKBABWQTVFVQQK-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCC(CC1)O

Origin of Product

United States

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